molecular formula C10H8N2O3 B12873893 3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid

3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid

Cat. No.: B12873893
M. Wt: 204.18 g/mol
InChI Key: MAAQWLAWDCOSIP-DUXPYHPUSA-N
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Description

3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an amino group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and various substituted aromatic compounds .

Scientific Research Applications

3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazole ring with an acrylic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(E)-3-(2-amino-1,3-benzoxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H8N2O3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1-5H,(H2,11,12)(H,13,14)/b4-2+

InChI Key

MAAQWLAWDCOSIP-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)N

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)N

Origin of Product

United States

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